![molecular formula C13H18N2O2 B1142058 Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 119020-03-0](/img/structure/B1142058.png)
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
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Description
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, also known as BAPC, is a derivative of pyrrolidine, a cyclic secondary amine. BAPC is a versatile compound with a wide range of applications in organic synthesis and medicinal chemistry. As a carboxylate salt, it is used in organic synthesis as an intermediate for the synthesis of other compounds. In medicinal chemistry, BAPC has been investigated for its potential as a therapeutic agent, with a number of studies demonstrating its efficacy in various biological models.
Scientific Research Applications
Drug Discovery
The compound is a derivative of pyrrolidine, a five-membered ring structure that is widely used in medicinal chemistry to develop compounds for treating human diseases . The pyrrolidine ring is a versatile scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Asymmetric Organocatalysis
Pyrrolidine derivatives, including Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, have been used in asymmetric organocatalysis . This field involves the use of small organic molecules as catalysts to drive chemical reactions. The chiral nature of these compounds makes them particularly useful in reactions where control over stereochemistry is important .
Synthesis of Pyrrolidine-Based Organocatalysts
This compound has been used in the synthesis of pyrrolidine-based chiral pyridinium ionic liquids (ILs), which are a type of organocatalyst . These ILs have been used in various chemical reactions, demonstrating the utility of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate in the preparation of useful catalysts .
Inhibitory Activity on Carbonic Anhydrase Isoenzymes
Pyrrolidine-2,5-dione, a derivative of pyrrolidine, has been evaluated for its inhibitory activity on human carbonic anhydrase (CA) isoenzymes . These enzymes are involved in several diseases, suggesting potential therapeutic applications for compounds like Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate .
properties
IUPAC Name |
benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGRCKNDDGCZPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
119020-03-0 |
Source
|
Record name | 119020-03-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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